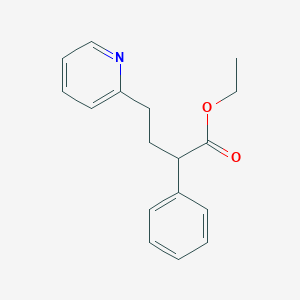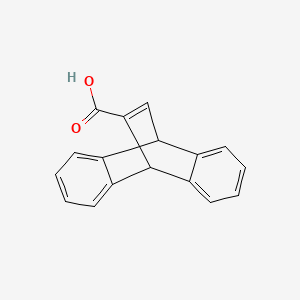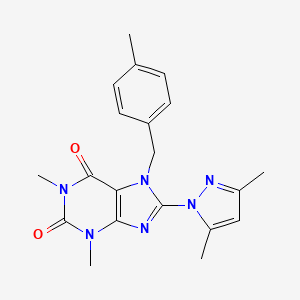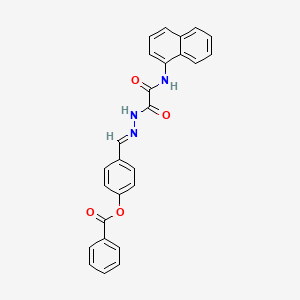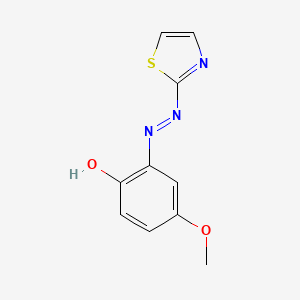
4-Methoxy-2-(2-thiazolylazo)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(2-thiazolylazo)-phenol is a chemical compound that belongs to the class of thiazolylazo dyes. These dyes are known for their vivid colors and are often used in analytical chemistry for the detection and quantification of metal ions. The compound is characterized by the presence of a methoxy group, a thiazole ring, and an azo linkage, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the diazotization of 2-aminothiazole followed by coupling with 4-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-methoxyphenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Methoxy-2-(2-thiazolylazo)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4-Methoxy-2-(2-thiazolylazo)-phenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as zinc, copper, and mercury through spectrophotometric methods.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 4-Methoxy-2-(2-thiazolylazo)-phenol involves its ability to form complexes with metal ions. The thiazole ring and azo linkage provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, making the compound valuable in analytical applications.
類似化合物との比較
Similar Compounds
4-(2-Pyridylazo)-resorcinol: Another thiazolylazo dye used in metal ion detection.
3-Methyl-4-methoxy-2-naphthol: A thiazolylazo ligand used in preconcentration methods for metal ions.
Uniqueness
4-Methoxy-2-(2-thiazolylazo)-phenol is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry.
特性
CAS番号 |
3012-52-0 |
|---|---|
分子式 |
C10H9N3O2S |
分子量 |
235.26 g/mol |
IUPAC名 |
4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |
InChIキー |
FQQNRFLPBZDYKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




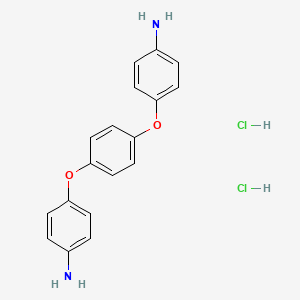


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

